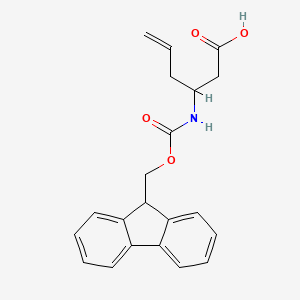

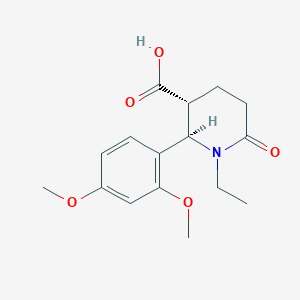

methyl (2Z)-azepan-2-ylidene(cyano)acetate

Overview

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are related compounds, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Molecular Diversity in Cyclization Reactions

Methyl (2Z)-azepan-2-ylidene(cyano)acetate is involved in cyclization reactions, which are crucial for synthesizing complex molecular structures. For instance, Lu et al. (2016) demonstrated the use of similar compounds in ethanol to produce functionalized spiro compounds, showcasing the molecule's role in creating diverse molecular frameworks (Lu, Sun, Xie, & Yan, 2016).

Stereochemical Effects in Molecular Synthesis

The molecular structure of this compound influences stereochemical outcomes in synthesis. Ikeda et al. (1993) explored how the steric effects of similar molecules affect the geometrical isomerism of C=C bonds, highlighting the compound's role in controlling stereochemical configurations in organic synthesis (Ikeda, Yin, Kato, Mori, & Takeshita, 1993).

Nonlinear Optical Properties

Compounds similar to this compound exhibit significant nonlinear optical properties. Nogami et al. (1989) investigated derivatives for their potential in frequency doubling of infrared semiconductor lasers, which is essential in photonics and telecommunications (Nogami, Nakano, Shirota, Umegaki, Shimizu, Uemiya, & Yasuda, 1989).

Novel Synthesis Routes

The molecule also plays a role in novel synthetic routes for various functionalized organic compounds. For example, Lipin and Ershov (2021) used a similar compound in reactions to synthesize new organic molecules, illustrating its utility in expanding the range of accessible chemical compounds (Lipin & Ershov, 2021).

Synthesis of Push–Pull Chromophores

Belikov et al. (2018) demonstrated the synthesis of novel functionalized analogs of tricyanofuran-containing chromophores using similar molecules. This process is significant for developing new materials with electronic and optical applications (Belikov, Fedoseev, Ievlev, & Ershov, 2018).

Creation of Novel Spiro Compounds

The compound is crucial in the synthesis of novel spiro compounds, as shown by Dandia et al. (2013), who explored its reactivity with azomethine ylide. This research underscores its importance in creating complex organic structures with potential pharmaceutical applications (Dandia, Jain, Laxkar, & Bhati, 2013).

Safety and Hazards

The safety data sheet for methyl cyanoacetate indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include washing thoroughly after handling, wearing eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s structurally similar to methyl cyanoacetate, which is known to undergo calcite or fluorite catalyzed knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (e)-α-cyanocinnamic esters .

Biochemical Pathways

It’s structurally similar to methyl cyanoacetate, which is used in the synthesis of various 1,2,5-tricarbonyl compounds .

properties

IUPAC Name |

methyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)9-5-3-2-4-6-12-9/h12H,2-6H2,1H3/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGRTUCDHFWOMM-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1CCCCCN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\1/CCCCCN1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)

![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)

![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)

![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)